molecular formula C16H13O7·Cl B190375 Petunidin chloride CAS No. 1429-30-7

Petunidin chloride

Cat. No. B190375
CAS RN: 1429-30-7
M. Wt: 352.72 g/mol
InChI Key: QULMBDNPZCFSPR-UHFFFAOYSA-N
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Description

Petunidin chloride is an O-methylated anthocyanidin derived from delphinidin . It binds with and suppresses the activity of focal adhesion kinase and inhibits platelet-derived growth factor-induced aortic smooth muscle cell migration, which may confer a protective effect against atherosclerosis .


Synthesis Analysis

The synthesis of petunidin, a β-ring 5′-O-methylated derivative of delphinidin, in plants is regulated by structural genes and can be classified into several phases. The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) .


Molecular Structure Analysis

Petunidin chloride has a molecular formula of C16H13ClO7 . It has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .


Chemical Reactions Analysis

Petunidin chloride is an anthocyanin pigment that contributes to the bluish color in flowers such as the Petunia hybrida and in fruits such as blueberries . It is also known to impart blue-red pigments to flowers, fruits, and red wine .


Physical And Chemical Properties Analysis

Petunidin chloride has a molecular weight of 352.72 . It is a solid substance . The compound is unstable in solutions, and freshly prepared solutions are recommended .

Scientific Research Applications

  • Antioxidant Capacity and Drug-like Activity : Petunidin demonstrates significant antioxidant properties and a drug-like nature, adhering to Lipinski's rule of 5, which suggests its potential as an orally admissible drug. It also exhibits bioactivity against nuclear receptor ligand and moderate activity as a GPCR and ion channel modulator, as well as an enzyme and protease inhibitor (Rajan, Ragi, & Muraleedharan, 2019).

  • Modulation of Atherosclerosis Markers : Petunidin, particularly in its glucoside form, can reduce monocyte adhesion to endothelial cells and decrease the production of E-selectin and vascular endothelial growth factor (VEGF), suggesting its role in regulating angiogenesis and potential applications in atherosclerosis (Marino et al., 2020).

  • Quorum Sensing Inhibition : In the context of foodborne pathogens, Petunidin has shown potential as a competitive inhibitor for signaling compounds towards LasR receptor pathways in Klebsiella pneumoniae. This indicates its applicability as an antibacterial and anti-biofilm agent in managing foodborne pathogens (Gopu, Meena, Murali, & Shetty, 2016).

  • Anti-inflammatory Effects : Petunidin exhibits anti-inflammatory effects in models of gouty arthritis. It significantly reduces inflammation markers such as TNF-α, IL-1β, IL-18, and COX enzymes, highlighting its potential in treating inflammatory conditions (Zhang et al., 2019).

  • Redox Behavior : The study of the redox behavior of Petunidin chloride provides insights into its electrochemical properties. This understanding is crucial for applications in fields like food science and pharmacology, where the stability and efficacy of compounds like anthocyanins are of interest (Janeiro & Brett, 2007).

  • Synergistic Antioxidant Effects : In cardiac cell models, Petunidin shows synergistic antioxidant effects with other compounds like lycopene. This indicates its potential in cardiovascular health and as a natural agent in managing oxidative stress (Zheng et al., 2020).

  • Osteoblastogenesis and Bone Health : Petunidin has shown promising results in stimulating osteoblastogenesis and reducing bone loss. This could have implications in the treatment and management of osteoporosis and other bone-related diseases (Nagaoka et al., 2019).

  • Potential in Treating Myocardial Ischemia-Reperfusion Injury (MIRI) : Targeting oxidative stress, Petunidin has been found to improve myocardium injury conditions in anoxia/reoxygenation models, suggesting its therapeutic potential in cardiovascular diseases (Cai et al., 2020).

Future Directions

Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.

properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULMBDNPZCFSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petunidin chloride

CAS RN

1429-30-7
Record name Petunidin
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Record name Petunidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petunidin chloride
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Record name 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride
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Record name PETUNIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
JC Bell, R Robinson - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
THE 3-monoglucosides and the 3: 5-diglucosides of six of the seven anthocyanidins having been synthetically prepared, we were desirous of completing the series by the preparation of …
Number of citations: 1 pubs.rsc.org
W Bradley, R Robinson… - Journal of the Chemical …, 1930 - pubs.rsc.org
… The 3'-O-methyldelphinidin chloride (XV) obtained on hydrolysis very closely resembles petunidin chloride, but we are unable to express any opinion at this stage on the question of its …
Number of citations: 25 pubs.rsc.org
ES Gatewood, R Robinson - Journal of the Chemical Society …, 1926 - pubs.rsc.org
… it is quite different from myrtillidin chloride and from petunidin chloride. The new salt is, for example, … Probably, therefore, one of the salts-myrtillidin chloride or petunidin chlorideis pure …
Number of citations: 3 pubs.rsc.org
F Wang, H Li, Y Qin, Y Mao, B Zhang… - Journal of food …, 2019 - Wiley Online Library
… Delphinidin chloride (Del) and petunidin chloride (Pet) standards were purchased from Sigma-Aldrich Chemical Co., Inc. (St. Louis, MO); formic acid was purchased from Newark, New …
Number of citations: 24 onlinelibrary.wiley.com
P Janeiro, AMO Brett - … to Fundamental and Practical Aspects of …, 2007 - Wiley Online Library
… , cyanidin3-O-glucoside chloride, cyanidin-3,5-di-O-glucoside chloride, peonidin-3-O-glucoside chloride, delphinidin-3-Oglucoside chloride and the anthocyanidin petunidin chloride, all …
WL Brown - Journal of the American Chemical Society, 1940 - ACS Publications
Zollinger2 to consist largely of the monoglucoside oenin, isolated incrystalline form as oenin chlo-ride. Later it was found3 that some varieties of grapes probably contain, in addition to …
Number of citations: 37 pubs.acs.org
YS Shim, WJ Yoon, DM Kim… - Journal of …, 2015 - academic.oup.com
… , cyanidin chloride, pelargonidin chloride, petunidin chloride, malvidin chloride and peonidin … To make stock solutions of petunidin and peonidin, 1.00 mg of petunidin chloride was taken …
Number of citations: 3 academic.oup.com
Z Xiao, L Han, M Gu, Y Zhu, Y Zhang, Z Li, T Xie… - Food Packaging and …, 2023 - Elsevier
… The six most common anthocyanins are pelargonidin chloride, delphinidin, peonidin, petunidin chloride, cyanidin and malvidin chloride. Their structural differences result from …
Number of citations: 0 www.sciencedirect.com
M Wilkinson, JG Sweeny, GA Iacobucci - Journal of Chromatography A, 1977 - Elsevier
… Petunidin chloride was isolated from muscadine grapes by column chromatography of a crude hydrolysate on Polyclar AT3. Peonidin chloride was kindly supplied by Prof. S. …
Number of citations: 78 www.sciencedirect.com
EC Spaeth, DH Rosenblatt - Science, 1949 - science.org
… In a similarexperiment with the same column, a solution of 4 pg of petunidin chloride in 0.25 … When a mixture of 2 gtg of petunidin chloride and 2 fig of malv-idin chloride iii 0.25 ml of the …
Number of citations: 10 www.science.org

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